molecular formula C14H15NO2S2 B12409328 (5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12409328
M. Wt: 293.4 g/mol
InChI Key: REONZIRLQDMCHL-WQLSENKSSA-N
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Description

(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydroxyphenyl group, and a butyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with a thiazolidinone derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, thiazolidine derivatives, and various substituted phenyl compounds.

Scientific Research Applications

(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions.

    Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thiazolidinone ring can interact with hydrophobic pockets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone ring and a hydroxyphenyl group, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H15NO2S2

Molecular Weight

293.4 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15NO2S2/c1-3-9(2)15-13(17)12(19-14(15)18)8-10-4-6-11(16)7-5-10/h4-9,16H,3H2,1-2H3/b12-8-

InChI Key

REONZIRLQDMCHL-WQLSENKSSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S

Origin of Product

United States

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